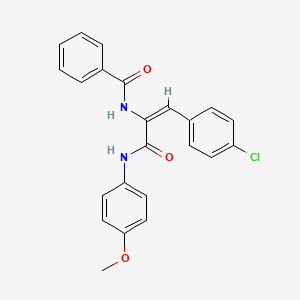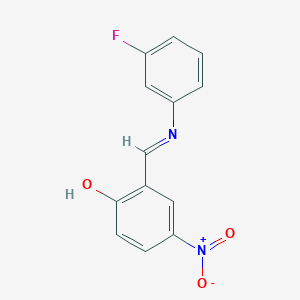![molecular formula C17H14Cl3N3O3S B11704095 2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11704095.png)
2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid is a complex organic compound with a molecular formula of C15H18Cl3N3O3S It is known for its unique chemical structure, which includes a trichloromethyl group, a phenylcarbonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trichloromethyl Intermediate: The trichloromethyl group is introduced through a chlorination reaction using reagents such as trichloromethyl chloroformate.
Coupling with Phenylcarbonyl Group: The intermediate is then reacted with a phenylcarbonyl compound under conditions that promote the formation of an amide bond.
Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced through a reaction with thiourea or a similar reagent.
Final Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Cellular Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid can be compared with other similar compounds, such as:
2-{[({2,2,2-Trichloro-1-[(2,2-Dimethylpropanoyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid: Similar structure but with a different substituent on the amide group.
Ethyl 2-({2,2,2-Trichloro-1-[(4-Methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate: Contains a benzothiophene ring instead of a benzoic acid moiety.
Methyl 2-({2,2,2-Trichloro-1-[(2-Thienylcarbonyl)amino]ethyl}amino)benzoate: Similar structure with a thienylcarbonyl group instead of a phenylcarbonyl group.
Properties
Molecular Formula |
C17H14Cl3N3O3S |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H14Cl3N3O3S/c18-17(19,20)15(22-13(24)10-6-2-1-3-7-10)23-16(27)21-12-9-5-4-8-11(12)14(25)26/h1-9,15H,(H,22,24)(H,25,26)(H2,21,23,27) |
InChI Key |
DUZVCSGZLCPXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11704015.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704021.png)
![3-Nitro-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704024.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[(5-phenylfuran-2-yl)methylidene]hydrazine](/img/structure/B11704045.png)
![N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide](/img/structure/B11704047.png)
![2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11704051.png)

![6-methyl-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}pyrimidin-4-ol](/img/structure/B11704062.png)
![1-[4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11704065.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B11704083.png)
![(2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B11704088.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704096.png)
